Ethyl 2,4-dichloro-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dichloro-5-nitrobenzoate is an organic compound with the molecular formula C9H7Cl2NO4 It is a derivative of benzoic acid, featuring both nitro and chloro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dichloro-5-nitrobenzoate typically involves the nitration of ethyl 2,4-dichlorobenzoate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the chloro substituents .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves precise control of temperature, concentration, and reaction time to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dichloro-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Reduction: Ethyl 2,4-dichloro-5-aminobenzoate.
Substitution: Ethyl 2,4-dimethoxy-5-nitrobenzoate (when using sodium methoxide).
Scientific Research Applications
Ethyl 2,4-dichloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dichloro-5-nitrobenzoate is primarily related to its ability to undergo various chemical transformations. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in synthetic chemistry to introduce different functional groups onto the aromatic ring .
Comparison with Similar Compounds
Ethyl 2,4-dichlorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 2,4-dichloro-5-aminobenzoate: The amino group is electron-donating, leading to different reactivity patterns compared to the nitro derivative.
Ethyl 2,4-dimethoxy-5-nitrobenzoate: Features methoxy groups instead of chloro groups, affecting its chemical behavior.
Properties
Molecular Formula |
C9H7Cl2NO4 |
---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
ethyl 2,4-dichloro-5-nitrobenzoate |
InChI |
InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 |
InChI Key |
IBJOFNUASRLHMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.